molecular formula C13H16N2O2S B5740934 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol

5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol

Cat. No. B5740934
M. Wt: 264.35 g/mol
InChI Key: IOZOAWQAIGAGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol, also known as OMTAD, is a compound with potential applications in the field of medicinal chemistry. OMTAD is a thiol derivative of oxadiazole, which has been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Mechanism of Action

The mechanism of action of 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and analgesic effects, 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has been reported to exhibit antioxidant, antimicrobial, and antifungal activities. 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has also been shown to reduce the levels of serum glucose and lipid profiles in diabetic rats, indicating its potential as a treatment for metabolic disorders.

Advantages and Limitations for Lab Experiments

5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a range of conditions. 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol is also readily soluble in a range of solvents, making it easy to handle in the lab. However, 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has some limitations, including its relatively low potency compared to other compounds with similar activities, and its limited bioavailability in vivo.

Future Directions

There are several potential future directions for research on 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol. One area of interest is the development of more potent analogs of 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol that exhibit improved bioavailability and pharmacokinetic properties. Another area of interest is the investigation of the potential of 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol as a treatment for metabolic disorders, such as diabetes and obesity. Finally, further studies are needed to elucidate the precise mechanisms of action of 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol and to identify potential targets for therapeutic intervention.

Synthesis Methods

5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol can be synthesized using a multi-step process, which involves the reaction of 2-amino-5-methylthiazole with 4-methoxy-2-methylbenzaldehyde to form the corresponding Schiff base. The Schiff base is then cyclized with thiosemicarbazide to give the thiosemicarbazone, which is further reacted with chloroacetyl chloride to obtain the final product, 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol.

Scientific Research Applications

5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has been the subject of several scientific studies due to its potential therapeutic applications. In vitro studies have shown that 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins.

properties

IUPAC Name

5-[3-(4-methoxy-2-methylphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-8-11(16-2)7-6-10(9)4-3-5-12-14-15-13(18)17-12/h6-8H,3-5H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZOAWQAIGAGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCCC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(4-Methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol

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